4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a cyclopropane ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed by reacting 4-fluoroaniline with cyclopropanecarboxylic acid in the presence of a coupling agent such as thionyl chloride.
Azetidine Ring Formation: The azetidine ring is synthesized by reacting the cyclopropane derivative with an azetidine precursor under controlled conditions.
Pyridine Ring Attachment: The final step involves attaching the pyridine ring to the azetidine-cyclopropane intermediate through an ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid
- N-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine
Uniqueness
4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}oxy)pyridine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring and the ether linkage to the pyridine ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity .
Eigenschaften
Molekularformel |
C18H17FN2O2 |
---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
[1-(4-fluorophenyl)cyclopropyl]-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C18H17FN2O2/c19-14-3-1-13(2-4-14)18(7-8-18)17(22)21-11-16(12-21)23-15-5-9-20-10-6-15/h1-6,9-10,16H,7-8,11-12H2 |
InChI-Schlüssel |
NQWBOIJTWPQKCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)OC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.